molecular formula C21H18N2O B565257 ent-Calindol Amide-13C CAS No. 1217724-96-3

ent-Calindol Amide-13C

Cat. No. B565257
M. Wt: 315.38
InChI Key: XLXUKYDIQFPOCY-ORRZGNCYSA-N
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Description

Ent-Calindol Amide-13C is a synthetic derivative of the natural product calindol, a diterpenoid lactone found in the leaves of the plant species Calophyllum inophyllum. Ent-Calindol Amide-13C has attracted much attention due to its ability to interact with a variety of biological targets, including enzymes, receptors, and ion channels. It has been found to have anti-inflammatory, antioxidant, anti-tumor, and anti-microbial activities.

Scientific Research Applications

Environmental and Analytical Studies

The environmental concentrations of engineered nanomaterials, including compounds related to ent-Calindol Amide-13C, have been the subject of research due to their increasing release into the environment. Modeling and analytical studies have sought to determine the environmental concentrations of these nanomaterials in various compartments such as surface waters, wastewater treatment plant effluents, biosolids, sediments, soils, and air. The major knowledge gaps in ENM production, application, and release impact the accuracy of modeled values, highlighting the need for further research and development of specific trace analytical methods for ENM detection and quantification (Gottschalk, Sun, & Nowack, 2013).

Biotechnological and Organic Synthesis Applications

The versatility of Candida antarctica lipase in amide bond formation has significant implications for organic synthesis and biotechnological processes. This enzyme has been applied in a variety of reactions, showcasing its stability and activity in different reaction conditions and systems, including the synthesis of enantiopure amides, biopolymers, and drugs. Such applications demonstrate the potential of using enzyme-catalyzed processes for developing environmentally friendly and cost-effective methods in biotechnology (Lima et al., 2019).

Carbon-13 and Nitrogen-15 NMR Spectroscopy in Soil Science

Solid-state nuclear magnetic resonance (NMR) spectroscopy, utilizing carbon-13, has been valuable in characterizing the formation of humified organic nitrogen from biogenic precursors in soils. Most nitrogen in soils occurs as peptide-like structures, with studies indicating that peptides comprise a significant portion of the total organic nitrogen. Such techniques offer insights into the biogenic nitrogen content in soils, contributing to a better understanding of soil organic matter dynamics and nitrogen cycling (Knicker, 2000).

Clinical and Diagnostic Applications

The use of stable isotopes, including carbon-13, has become increasingly relevant in clinical science. Improvements in the availability and analytical methods for stable-isotope-labeled compounds have expanded their applications in clinical research. These techniques offer advantages in patient safety and applicability to clinical problems, providing valuable information for diagnosing and researching various conditions (Halliday & Rennie, 1982).

properties

IUPAC Name

N-[(1S)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m0/s1/i21+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXUKYDIQFPOCY-ORRZGNCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)N[13C](=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747284
Record name N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ent-Calindol Amide-13C

CAS RN

1217724-96-3
Record name N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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